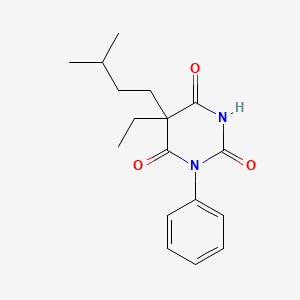
Barbituric acid, 5-ethyl-5-isopentyl-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbituric acid, 5-ethyl-5-isopentyl-1-phenyl-, is a derivative of barbituric acid, which is the parent compound of barbiturate drugs. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative, hypnotic, and anticonvulsant properties . This specific compound is characterized by the presence of ethyl, isopentyl, and phenyl groups attached to the barbituric acid core.
Métodos De Preparación
The synthesis of 5-ethyl-5-isopentyl-1-phenyl barbituric acid typically involves the following steps :
Starting Materials: The synthesis begins with diethyl alpha-ethyl-alpha-phenylmalonate and urea.
Reaction Conditions: The reaction is carried out in the presence of sodium methylate in methanol, followed by the addition of ethyl acetate.
Process: The mixture is heated to reflux, and the resulting sodium 5-ethyl-5-phenylbarbiturate is acidified with hydrochloric acid to yield the crude product.
Purification: The crude product is then recrystallized from an ethanol-water mixture to obtain the final product with high purity.
Análisis De Reacciones Químicas
Barbituric acid derivatives, including 5-ethyl-5-isopentyl-1-phenyl barbituric acid, undergo various chemical reactions :
Oxidation: These compounds can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions at the 5-position can introduce different alkyl or aryl groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents.
Major Products: The major products depend on the specific reaction but can include various substituted barbiturates and their derivatives.
Aplicaciones Científicas De Investigación
Barbituric acid derivatives have a wide range of applications in scientific research :
Chemistry: They are used as building blocks in the synthesis of heterocyclic compounds.
Biology: These compounds are studied for their interactions with biological macromolecules.
Medicine: Barbiturates are used as sedatives, hypnotics, and anticonvulsants. They also have applications in anesthesia and the treatment of epilepsy.
Industry: Barbituric acid derivatives are used in the manufacture of dyes, plastics, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of barbituric acid derivatives involves their interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system . These compounds enhance the binding of GABA to its receptors, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative and anticonvulsant effects observed with barbiturates.
Comparación Con Compuestos Similares
Barbituric acid, 5-ethyl-5-isopentyl-1-phenyl-, can be compared with other barbiturates such as phenobarbital and pentobarbital :
Phenobarbital: Known for its anticonvulsant properties, phenobarbital is less sedating at therapeutic doses compared to other barbiturates.
Pentobarbital: This compound is more potent as a sedative and is used in anesthesia and euthanasia.
Uniqueness: The unique combination of ethyl, isopentyl, and phenyl groups in 5-ethyl-5-isopentyl-1-phenyl barbituric acid may confer distinct pharmacological properties, although specific studies on this compound are limited.
Similar Compounds
- Phenobarbital (5-ethyl-5-phenylbarbituric acid)
- Pentobarbital (5-ethyl-5-(1-methylbutyl)barbituric acid)
- Secobarbital (5-allyl-5-(1-methylbutyl)barbituric acid)
Propiedades
Número CAS |
66968-55-6 |
|---|---|
Fórmula molecular |
C17H22N2O3 |
Peso molecular |
302.37 g/mol |
Nombre IUPAC |
5-ethyl-5-(3-methylbutyl)-1-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H22N2O3/c1-4-17(11-10-12(2)3)14(20)18-16(22)19(15(17)21)13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3,(H,18,20,22) |
Clave InChI |
YEAUIGJGKUKBDE-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


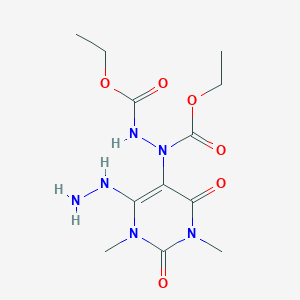
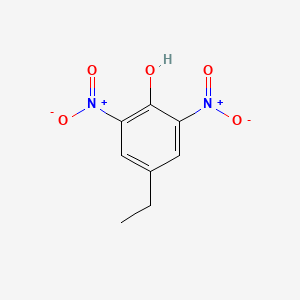
![5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13999759.png)
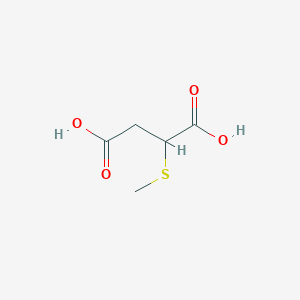


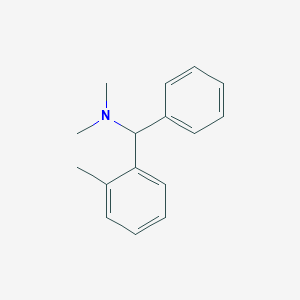
![2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid](/img/structure/B13999781.png)
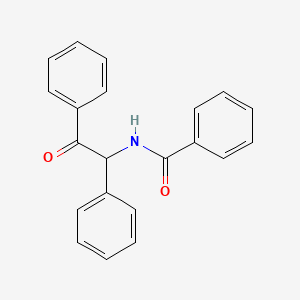
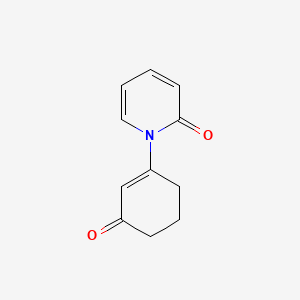


![1H-Naphth[2,3-d]imidazolium, 4,9-dihydro-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazinylmethyl)-](/img/structure/B13999816.png)

